molecular formula C13H8F3N B1601461 2-(trifluoromethyl)-9H-carbazole CAS No. 2285-35-0

2-(trifluoromethyl)-9H-carbazole

Cat. No.: B1601461
CAS No.: 2285-35-0
M. Wt: 235.20 g/mol
InChI Key: HWUDQSLQFQHKSV-UHFFFAOYSA-N
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Description

CF3-Carbazole , is a chemical compound with the molecular formula C13H8F3N. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Electrophilic Aromatic Substitution (EAS): The most common method involves introducing the trifluoromethyl group via EAS.

    Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of CF3-carbazole.

Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve large-scale EAS reactions or other efficient processes.

Chemical Reactions Analysis

Reactions::

    Electrophilic Substitution: CF3-carbazole undergoes electrophilic substitution at the aromatic ring.

    Redox Reactions: It can participate in oxidation and reduction reactions.

    Nucleophilic Substitution: In some cases, nucleophilic substitution reactions occur at the trifluoromethyl group.

Common Reagents::

    Trifluoromethylating Reagents: Ruppert-Prakash reagent (TMSCF3) is commonly used.

    Oxidants and Reducing Agents: Depending on the specific reaction, oxidants (e.g., NBS) and reducing agents (e.g., LiAlH4) may be employed.

Major Products:: The major products depend on the specific reaction conditions. For example, electrophilic substitution yields 2-(trifluoromethyl)-9H-carbazole derivatives.

Scientific Research Applications

    Materials Science: CF3-carbazole can be incorporated into organic semiconductors for optoelectronic devices.

    Pharmaceuticals: Researchers explore its potential as a drug scaffold due to its unique properties.

    Agrochemicals: It may find applications in crop protection.

Mechanism of Action

The exact mechanism by which CF3-carbazole exerts its effects depends on its specific application. It may interact with molecular targets or modulate biological pathways.

Comparison with Similar Compounds

While CF3-carbazole is unique due to its trifluoromethyl group, other carbazole derivatives exist. Notable examples include unsubstituted carbazole and other halogenated derivatives.

Properties

IUPAC Name

2-(trifluoromethyl)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUDQSLQFQHKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479099
Record name 2-(trifluoromethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2285-35-0
Record name 2-(Trifluoromethyl)carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2285-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trifluoromethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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